REACTION_SMILES
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[CH2:17]([CH3:18])[I:19].[CH2:2]([CH3:3])[O:4][C:5](=[O:6])[c:7]1[nH:8][n:9][cH:10][c:11]1[C:12](=[O:13])[O:14][CH2:15][CH3:16].[CH3:20][CH2:21][OH:22].[CH3:24][CH2:25][O-:26].[Na+:23].[Na:1]>>[CH2:2]([CH3:3])[O:4][C:5](=[O:6])[c:7]1[n:8]([CH2:17][CH3:18])[n:9][cH:10][c:11]1[C:12](=[O:13])[O:14][CH2:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn[nH]c1C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnn(CC)c1C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |